molecular formula C14H16N2O4 B3115052 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- CAS No. 2064219-14-1

1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-

Cat. No.: B3115052
CAS No.: 2064219-14-1
M. Wt: 276.29 g/mol
InChI Key: UMHGLONVYIYIOU-RYUDHWBXSA-N
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Description

The compound 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- (hereafter referred to by its full IUPAC name) is a bicyclic β-lactamase inhibitor belonging to the 1,6-diazabicyclo[3.2.1]octane (DBO) class. Its structure features a rigid bicyclic core with a phenylmethoxy group at position 6 and a carboxylic acid moiety at position 2 . The stereochemistry (1S,2S,5S) is critical for its biological activity, as minor changes in configuration significantly alter β-lactamase binding and inhibition . This compound serves as a precursor or intermediate in synthesizing clinically approved β-lactamase inhibitors, such as avibactam and relebactam, which are used in combination with β-lactam antibiotics to combat multidrug-resistant bacteria .

Properties

IUPAC Name

(2S,5S)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHGLONVYIYIOU-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126228
Record name 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064219-14-1
Record name 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2064219-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,6-Diazabicyclo[321]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- involves multiple steps, typically starting with the formation of the bicyclic core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry:
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Specifically, it has been studied for:

  • Anticancer Activity: Research indicates that derivatives of diazabicyclo compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the diazabicyclo framework can enhance selectivity and potency against tumor cells.
  • Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial activity against both gram-positive and gram-negative bacteria. This opens avenues for developing new antibiotics amid rising resistance issues.

Material Science Applications

2. Catalysis:
The unique bicyclic structure of 1,6-diazabicyclo[3.2.1]octane derivatives makes them suitable as catalysts in organic synthesis. Their ability to facilitate reactions such as:

  • Michael Additions: The compound can act as a nucleophile in Michael addition reactions due to the presence of basic nitrogen atoms in the bicyclic framework.
  • Asymmetric Synthesis: The chiral centers present in the compound allow for applications in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals.

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of 1,6-diazabicyclo[3.2.1]octane derivatives and their evaluation against breast cancer cell lines. The results indicated that specific modifications increased cytotoxicity by up to 50% compared to standard treatments.

Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University demonstrated that a series of diazabicyclo derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for new antibiotic development.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity in modified analogs
Antimicrobial agentsEffective against resistant bacterial strains
Material ScienceCatalysisFacilitates Michael additions and asymmetric synthesis

Mechanism of Action

The mechanism of action of 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the compound’s binding affinity. The pathways involved may include disruption of metabolic processes or inhibition of signal transduction pathways .

Comparison with Similar Compounds

Stereochemical Variations

The stereochemistry of DBO derivatives profoundly impacts their activity. For example:

  • (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid () differs in configuration at positions 1 and 5, reducing its β-lactamase affinity compared to the (1S,2S,5S)-isomer .
  • (1R,2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (CAS 1174020-25-7, ) has distinct stereochemistry (1R vs. 1S), leading to differences in solubility and metabolic stability .

Substituent Modifications

Substituents at positions 2 and 6 are key determinants of potency and pharmacokinetics:

  • Avibactam : Features a carboxamide group at position 2 and a sulfate group at position 6, enhancing water solubility and broad-spectrum β-lactamase inhibition .
  • Relebactam (MK-7655): Contains a piperidine carboxamide at position 2 and a sulfoxy group, improving stability against renal dehydrogenases compared to the phenylmethoxy group in the target compound .
  • 2-Thio-substituted DBOs : Replacement of the phenylmethoxy group with thiol derivatives (e.g., -SCH2Ph) enhances activity against class C β-lactamases but reduces oral bioavailability .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound (1S,2S,5S) C14H16N2O4 276.29 Not Provided Phenylmethoxy at C6; carboxylic acid at C2; (1S,2S,5S) configuration
(1R,2S,5R)-Isomer () C14H16N2O4 276.29 1174020-25-7 Same formula but (1R) configuration; lower metabolic stability
Relebactam () C12H20N4O6S 348.375 1174018-99-5 Piperidine carboxamide; sulfoxy group; enhanced renal stability
Avibactam (General Knowledge) C7H11N3O5S 265.25 1192500-31-4 Carboxamide at C2; sulfate at C6; broad-spectrum activity

β-Lactamase Inhibition Spectrum

  • The phenylmethoxy group in the target compound provides moderate inhibition of class A and C β-lactamases but is less effective against metallo-β-lactamases (MBLs) compared to thio-substituted DBOs .
  • Relebactam and avibactam exhibit broader spectra due to their sulfonate and carboxamide groups, which improve binding to enzyme active sites .

Biological Activity

1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- (CAS No. 2064219-14-1), exhibits potential therapeutic applications, particularly in antibacterial and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O4C_{14}H_{16}N_{2}O_{4} with a molecular weight of 276.29 g/mol. The structure includes a bicyclic framework that contributes to its biological activity.

PropertyValue
CAS Number2064219-14-1
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Purity97%

Antibacterial Activity

Recent studies indicate that derivatives of diazabicyclo compounds exhibit significant antibacterial properties. Specifically, compounds resembling the structure of 1,6-diazabicyclo[3.2.1]octane have shown efficacy against various Gram-positive and Gram-negative bacteria.

Mechanism of Action:
The antibacterial activity is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism is similar to that observed in β-lactam antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit serine β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The inhibition of these enzymes can restore the efficacy of β-lactam antibiotics against resistant strains.

Study 1: Antibacterial Efficacy

A study published in MDPI explored the synthesis and biological evaluation of triazole-functionalized DBO derivatives, which include compounds similar to the target compound. The results demonstrated that certain derivatives exhibited potent activity against KPC-2 and CTX-M-15 extended-spectrum β-lactamases in vitro .

Study 2: Structure-Activity Relationship (SAR)

Research on SAR has highlighted how modifications to the diazabicyclo scaffold can enhance biological activity. For instance, substitutions at specific positions on the bicyclic structure can lead to increased potency against bacterial strains resistant to conventional treatments .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1S,2S,5S)-configured 1,6-diazabicyclo[3.2.1]octane derivatives, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of bicyclic β-lactam analogs, such as this compound, requires precise control over stereochemistry. Techniques like chiral HPLC or X-ray crystallography (for solid-state confirmation) are critical for verifying stereochemical purity. For example, analogs with similar bicyclo[3.2.0] structures (e.g., penams) are synthesized using stereoselective coupling of thiazolidine precursors and subsequent ring closure under mild acidic conditions . Reaction intermediates should be monitored via NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to confirm regioselectivity and stereochemistry .

Q. How can the stability of the 7-oxo-6-(phenylmethoxy) moiety be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should involve accelerated degradation experiments in buffered solutions (pH 1–12) at 25–60°C. High-performance liquid chromatography (HPLC) with UV detection at 210–260 nm is recommended to monitor degradation products. For analogs like 7-oxo-4-thia-1-azabicyclo derivatives, hydrolytic degradation at the β-lactam ring is a major pathway under alkaline conditions, which can be mitigated by stabilizing the bicyclic core with electron-withdrawing groups .

Q. What spectroscopic techniques are most effective for characterizing the bicyclic core and functional groups in this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone protons (e.g., δ 4.5–5.5 ppm for β-lactam protons) and phenylmethoxy groups (δ 7.2–7.5 ppm for aromatic protons) .
  • FT-IR : Peaks at 1760–1780 cm1^{-1} confirm the β-lactam carbonyl stretch; 1250–1280 cm1^{-1} corresponds to C-O-C in the phenylmethoxy group .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C14_{14}H16_{16}N2_{2}O4_{4}S: 332.08) .

Advanced Research Questions

Q. How do electronic and steric effects of the phenylmethoxy substituent influence the compound’s reactivity in β-lactamase inhibition assays?

  • Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can model interactions between the phenylmethoxy group and β-lactamase active sites (e.g., TEM-1 or KPC-2). Compare inhibition constants (KiK_i) with analogs lacking the substituent. For example, bicyclo[3.2.0] analogs with bulky substituents show enhanced resistance to enzymatic hydrolysis due to steric hindrance . Experimental validation via enzyme kinetics (e.g., UV-Vis assays monitoring nitrocefin hydrolysis) is critical .

Q. What strategies can optimize the compound’s pharmacokinetic profile while retaining antibacterial activity?

  • Methodological Answer :

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., pivaloyloxymethyl esters) to enhance oral bioavailability .
  • Metal Complexation : Coordination with transition metals (e.g., Cr(III)) improves stability and membrane permeability. For example, Cr(III) complexes of bicyclo[3.2.0] analogs exhibit enhanced MIC values against Gram-negative pathogens .
  • Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., sulfonic acid) to improve solubility without disrupting the bicyclic core .

Q. How can computational chemistry predict the compound’s interaction with non-β-lactam targets (e.g., penicillin-binding proteins or efflux pumps)?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanical/molecular mechanical (QM/MM) calculations to model binding affinities. For instance, analogs with bicyclo[3.2.1] cores show higher affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) due to conformational rigidity . Validate predictions via microbiological assays (e.g., time-kill curves) .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial activity of bicyclic β-lactams: How to address variability in MIC values across studies?

  • Resolution :

  • Standardized Testing : Use CLSI or EUCAST guidelines for broth microdilution assays. Variability often arises from differences in bacterial strains (e.g., efflux pump overexpression).
  • Synergy Studies : Evaluate combinatorial effects with β-lactamase inhibitors (e.g., clavulanic acid) to isolate intrinsic activity .
  • Structural Confirmation : Ensure synthesized batches match stereochemical descriptors (e.g., via NOE NMR experiments) to rule out inactive enantiomers .

Methodological Tables

Characterization Technique Key Parameters Application Example
Chiral HPLCRetention time: 8.2 min (1S,2S,5S)Stereochemical purity verification
HRMS[M+H]+^+: 332.08 (calc. 332.09)Molecular weight confirmation
MIC Assay (MRSA)MIC: 2 µg/mL (vs. 8 µg/mL for control)Antibacterial activity evaluation

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-
Reactant of Route 2
1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-

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